molecular formula C22H23N3O4 B13042625 Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate

Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate

Cat. No.: B13042625
M. Wt: 393.4 g/mol
InChI Key: QLPXWGJRQQLJFI-UHFFFAOYSA-N
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Description

Methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a piperazine moiety modified by a benzyloxy carbonyl group and a methyl ester at the 6-position. Indolizine derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties. The benzyloxy carbonyl (Cbz) group on the piperazine nitrogen enhances stability during synthesis and modulates pharmacokinetic properties, while the methyl ester improves solubility and serves as a handle for further derivatization .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 3-(4-phenylmethoxycarbonylpiperazin-1-yl)indolizine-6-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-28-21(26)18-7-8-19-9-10-20(25(19)15-18)23-11-13-24(14-12-23)22(27)29-16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3

InChI Key

QLPXWGJRQQLJFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=CC=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Indolizine Core Formation Cyclization of appropriate pyridine and alkyne or aldehyde precursors under basic or Lewis acid catalysis Common bases: sodium hydride, potassium tert-butoxide; Lewis acids: titanium tetrachloride, boron trifluoride; reaction monitored by TLC and NMR
2 Introduction of Piperazine Moiety Nucleophilic substitution or condensation of the indolizine intermediate with piperazine derivative protected by benzyloxycarbonyl (Cbz) group Protection with benzyloxycarbonyl ensures selective functionalization; reaction often carried out in polar aprotic solvents like DMF or DMSO at mild temperatures
3 Esterification at 6-Carboxylate Methylation of carboxylic acid group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base Esterification improves compound solubility and stability; reaction conditions optimized to avoid side reactions
4 Purification and Characterization Chromatographic purification (e.g., column chromatography) followed by spectral characterization Analytical data confirms structure and purity; NMR signals correspond to indolizine, piperazine, and benzyloxycarbonyl protons

Reaction Conditions and Catalysts

  • Bases: Sodium hydride, potassium carbonate, cesium carbonate are commonly used to deprotonate intermediates and facilitate nucleophilic attacks.
  • Lewis Acids: Titanium tetrachloride and boron trifluoride catalyze cyclization and dehydration steps critical for indolizine ring closure.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred to dissolve reagents and stabilize intermediates.
  • Temperature: Reactions are generally conducted at temperatures ranging from 0 °C to reflux, depending on the step and reagent stability.

Mechanistic Insights

  • The indolizine core is formed through a condensation reaction between pyridine derivatives and suitable electrophiles, often involving base-promoted cyclization.
  • The piperazine substitution involves nucleophilic attack on an activated position of the indolizine ring or on a suitable leaving group.
  • The benzyloxycarbonyl protecting group (Cbz) on the piperazine nitrogen prevents unwanted side reactions during synthesis and can be removed later if necessary.
  • Esterification proceeds via nucleophilic substitution on the carboxyl group, typically using methylating agents under basic conditions.

3 Research Findings and Data

Yield and Purity

Typical yields for the overall synthesis range from 50% to 75%, depending on the efficiency of each step and purification methods employed. Purity is generally confirmed to be above 95% by NMR and HPLC analysis.

Analytical Characterization Summary

Technique Purpose Key Observations
NMR (1H, 13C) Structural confirmation Signals corresponding to indolizine protons, piperazine ring, benzyloxycarbonyl aromatic protons, and methyl ester group
MS (Mass Spectrometry) Molecular weight confirmation Molecular ion peak at m/z consistent with C22H23N3O4 (393.4 g/mol)
IR Spectroscopy Functional group identification Characteristic carbonyl stretches (~1700 cm⁻¹) for ester and carbamate groups
TLC Reaction monitoring Rf values indicative of intermediate and final product formation

Summary Table of Key Physical and Chemical Properties

Property Data
Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
Melting Point Not widely reported; depends on purity and crystallinity
Solubility Soluble in organic solvents like DMSO, DMF, and methanol
Stability Stable under standard laboratory conditions; sensitive to strong acids/bases

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.

Typical Conditions :

  • Basic Hydrolysis : NaOH (2–3 eq.) in MeOH/H₂O (3:1), reflux for 6–8 hours.

  • Acidic Hydrolysis : HCl (concentrated) in THF/H₂O, 60°C for 12 hours.

Reaction Reagents/Conditions Outcome Yield Reference
Ester hydrolysisNaOH, MeOH/H₂O, refluxCarboxylic acid formation85–90%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate anion, which is protonated in acidic workup.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen, protected by the Cbz group, can participate in substitution reactions after deprotection. The Cbz group is typically removed via hydrogenolysis, exposing the secondary amine for further modifications such as alkylation or acylation .

Deprotection Conditions :

  • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C in EtOH, 25°C for 4 hours .

  • Acidic Cleavage : TFA/CH₂Cl₂ (1:1), 0°C to room temperature for 2 hours .

Reaction Reagents/Conditions Outcome Yield Reference
Cbz deprotectionH₂, Pd/C, EtOHFree piperazine amine generation95%

Post-Deprotection Reactions :

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N.

Coupling Reactions at the Indolizine Core

The indolizine scaffold supports palladium-catalyzed cross-coupling reactions. While the parent compound lacks halide substituents, synthetic intermediates derived from it (e.g., brominated indolizines) can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings .

Example Protocol :

  • Suzuki Coupling : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.) in dioxane/H₂O (4:1), 80°C for 12 hours .

Reaction Reagents/Conditions Outcome Yield Reference
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiaryl indolizine derivatives70–75%

Metabolic Transformations

In biological systems, the methyl ester group is susceptible to hydrolysis by esterases, forming the carboxylic acid metabolite. This transformation impacts the compound’s pharmacokinetic profile .

Reaction Enzymatic Conditions Outcome Reference
Enzymatic hydrolysisEsterases (in vivo)Carboxylic acid metabolite

Stability Under Synthetic Conditions

The compound demonstrates stability in common organic solvents (e.g., DMF, THF) but degrades under prolonged exposure to strong acids or bases.

Condition Stability Outcome Reference
pH < 2 or pH > 10Ester hydrolysis within 1 hour
Ambient temperature in DMFStable for >24 hours

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 394.46 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, along with an indolizine moiety that contributes to its biological activity.

Antitumor Activity

One of the primary applications of this compound lies in its antitumor properties. Research indicates that derivatives of indolizine compounds exhibit significant inhibitory effects on various cancer cell lines. The presence of the piperazine group enhances its interaction with biological targets, particularly receptor tyrosine kinases involved in tumor proliferation.

Case Study:
A study demonstrated that similar indolizine derivatives inhibited the proliferation of human endothelial cells, suggesting potential applications in anti-angiogenic therapies . The compound's ability to target multiple kinases, including VEGFR and EGFR, positions it as a promising candidate for further development in cancer therapeutics.

Neurological Applications

The piperazine component is also associated with neuroactive properties. Compounds containing piperazine have been explored for their efficacy in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study:
Research has shown that piperazine derivatives can influence serotonin and dopamine receptors, which are crucial in the management of conditions like depression and anxiety . This suggests that this compound may have potential as a therapeutic agent in psychiatry.

Biochemical Mechanisms

The compound's mechanism of action primarily involves the inhibition of kinase activity. This inhibition can disrupt signaling pathways that lead to cell proliferation and survival, particularly in cancer cells.

Table 1: Inhibition Profiles of Indolizine Derivatives on Kinases

Kinase TargetInhibition TypeReference
VEGFR1Competitive
EGFRNon-competitive
PDGFRMixed

Synthetic Applications

Beyond its biological implications, this compound serves as a building block in synthetic organic chemistry. Its unique structure allows for further functionalization, enabling the synthesis of more complex molecules.

Example:
The compound can be utilized as an intermediate in the synthesis of novel pharmacophores or as a scaffold for developing multi-target drugs . Its reactivity can be exploited to introduce various functional groups that enhance solubility or bioavailability.

Mechanism of Action

The mechanism of action of Methyl 3-(4-((Benzyloxy)Carbonyl)Piperazin-1-Yl)Indolizine-6-Carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group may play a role in modulating the compound’s binding affinity and specificity. The piperazine ring can interact with neurotransmitter receptors, potentially influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole-Urea Scaffolds

Compounds from Molecules (2013) share structural motifs with the target molecule, particularly the piperazine moiety and aromatic substituents. For example:

  • 1f : Contains a piperazine-thiazole-urea scaffold with a trifluoromethylphenyl group. Yield: 70.7%; Melting point: 198–200 °C; ESI-MS m/z: 667.9 .
  • 11d : Features a piperazine-thiazole-urea core with a trifluoromethylphenyl substituent. Yield: 85.3%; ESI-MS m/z: 534.1 .

Key Differences :

  • The target compound replaces the urea and thiazole groups with an indolizine ring, reducing molecular weight (estimated ~450–500 g/mol vs. 534–709 g/mol for urea derivatives) and altering electronic properties.
Table 1: Physical and Spectroscopic Comparison
Compound Class Core Structure Key Substituent Yield (%) Melting Point (°C) ESI-MS m/z ([M+H]+)
Target Compound Indolizine Cbz-piperazine, methyl ester N/A N/A ~450–500 (estimated)
Piperazine-Thiazole-Ureas Thiazole-Urea Trifluoromethylphenyl 70.7–88.2 188–207 484.2–709.9
Benzothiazole-Piperazines Benzothiazole Boc-piperazine N/A 216–258 ~400–600 (LC–MS)

Benzothiazole-Piperazine Derivatives

describes benzothiazole-piperazine compounds like 3 and 4a–c , which share a Boc-protected piperazine group. For example:

  • 3 : 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid. Melting point: 258 mg; Rf: 0.16 .
  • 4a : 4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine. Melting point: 216 mg; Rf: 0.54 .

Key Differences :

  • The Cbz group in the target compound is less bulky than the Boc group, possibly improving cell permeability .

Functional Group Impact

  • Cbz vs. Boc Protection : The benzyloxy carbonyl (Cbz) group in the target compound is acid-labile, whereas the Boc group in ’s compounds is base-sensitive. This distinction affects synthetic strategies and stability under physiological conditions .
  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., compound 3 in ), which may improve blood-brain barrier penetration .

Research Implications and Limitations

However, the indolizine core’s unique electronic profile and reduced steric hindrance warrant further investigation into its reactivity, binding affinity, and metabolic pathways.

Critical Knowledge Gaps:

  • Melting points, solubility, and biological activity data for the target compound are absent in the provided literature.
  • Direct comparisons with indolizine analogues (e.g., unsubstituted indolizines or ester-modified derivatives) are needed.

Biological Activity

Methyl 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)indolizine-6-carboxylate is a synthetic compound that belongs to the indolizine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 2177263-26-0

Indolizine derivatives, including this compound, exhibit a variety of biological activities through several mechanisms:

  • Antioxidant Activity : Indolizines have been shown to possess significant antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals and reducing lipid peroxidation .
  • Antimicrobial Properties : Research indicates that indolizine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compounds have been tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens .
  • Anti-inflammatory Effects : Studies have demonstrated that certain indolizine derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Some indolizine derivatives have shown promising results in vitro against various cancer cell lines, indicating potential use as anticancer agents. For example, specific compounds displayed cytotoxicity with IC50 values comparable to established chemotherapeutics .

Antioxidant Activity

A study exploring the antioxidant potential of various indolizine derivatives revealed that these compounds effectively reduced oxidative stress markers in cellular models. The assays included DPPH scavenging activity and ferric ion reducing antioxidant power (FRAP), demonstrating a robust antioxidant profile .

Antimicrobial Activity

In a systematic evaluation of antimicrobial efficacy, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of bacterial growth, with MIC values suggesting effective concentrations for therapeutic applications .

Anti-inflammatory Properties

Research on the anti-inflammatory effects of indolizine derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. One study reported that specific derivatives significantly reduced TNF-alpha and IL-6 levels in activated macrophages .

Table of Biological Activities

Biological ActivityMechanismReference
Antioxidant Free radical scavenging
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Cytokine inhibition
Cytotoxicity Induction of apoptosis in cancer cells

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